molecular formula C10H5N3O3 B13922484 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-

Cat. No.: B13922484
M. Wt: 215.16 g/mol
InChI Key: HPHAVDDQQDHDHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-nitroquinoline with cyanogen bromide under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison:

Biological Activity

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo- (CAS No. 623163-10-0) is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a quinoline structure with a nitro group and a carbonitrile moiety, which contribute to its biological efficacy.

Property Value
Molecular FormulaC10H5N3O3
Molecular Weight215.16 g/mol
IUPAC Name3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-
SMILESC1=CC2=C(C(=C1)N+[O-])NC=C(C2=O)C#N

Antimicrobial Properties

Research indicates that quinoline derivatives, including 3-quinolinecarbonitrile, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted quinolines against mycobacterial species, showing that certain derivatives had higher activity than standard treatments like isoniazid . The compound's structure allows it to inhibit essential bacterial pathways, making it a candidate for further development in treating infections.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to 3-quinolinecarbonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance its ability to induce apoptosis in cancer cells . The mechanism often involves the inhibition of specific kinases or the modulation of signaling pathways critical for cancer cell survival.

The biological activity of 3-quinolinecarbonitrile is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling cascades.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antimycobacterial Activity

In a study focusing on the synthesis and biological evaluation of substituted quinolines, researchers found that certain compounds exhibited potent antimycobacterial activity. Specifically, derivatives with nitro substitutions showed enhanced efficacy against Mycobacterium tuberculosis compared to traditional antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer properties of various quinoline derivatives, including those structurally similar to 3-quinolinecarbonitrile. The results indicated that these compounds could significantly reduce cell viability in several cancer types through apoptosis induction and cell cycle arrest mechanisms .

Properties

IUPAC Name

8-nitro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-7(10(6)14)2-1-3-8(9)13(15)16/h1-3,5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHAVDDQQDHDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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